(4-Bromo-2,6-difluorophenyl)trimethylsilane (4-Bromo-2,6-difluorophenyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.: 184910-20-1
VCID: VC21304422
InChI: InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
SMILES: C[Si](C)(C)C1=C(C=C(C=C1F)Br)F
Molecular Formula: C9H11BrF2Si
Molecular Weight: 265.17 g/mol

(4-Bromo-2,6-difluorophenyl)trimethylsilane

CAS No.: 184910-20-1

Cat. No.: VC21304422

Molecular Formula: C9H11BrF2Si

Molecular Weight: 265.17 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-2,6-difluorophenyl)trimethylsilane - 184910-20-1

Specification

CAS No. 184910-20-1
Molecular Formula C9H11BrF2Si
Molecular Weight 265.17 g/mol
IUPAC Name (4-bromo-2,6-difluorophenyl)-trimethylsilane
Standard InChI InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
Standard InChI Key WFLAJTVMTCLPAE-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=C(C=C(C=C1F)Br)F
Canonical SMILES C[Si](C)(C)C1=C(C=C(C=C1F)Br)F

Introduction

Structural Characteristics and Identification

(4-Bromo-2,6-difluorophenyl)trimethylsilane is an organosilicon compound characterized by a phenyl ring bearing specific halogen substituents and a trimethylsilyl group. The structural configuration features bromine at the para position (C-4) and fluorine atoms at the ortho positions (C-2 and C-6), with the trimethylsilyl group attached directly to the aromatic ring. This specific arrangement of substituents creates unique electronic and steric properties that influence the compound's chemical behavior.

Identification Parameters

The compound possesses several standard identification parameters that allow for its precise characterization and distinction from similar organosilicon compounds, as detailed in Table 1.

Table 1: Identification Parameters of (4-Bromo-2,6-difluorophenyl)trimethylsilane

ParameterValue
CAS Registry Number184910-20-1
IUPAC Name(4-bromo-2,6-difluorophenyl)-trimethylsilane
Molecular FormulaC9H11BrF2Si
Standard InChIInChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
Standard InChIKeyWFLAJTVMTCLPAE-UHFFFAOYSA-N
SMILES NotationCSi(C)C1=C(C=C(C=C1F)Br)F
Canonical SMILESCSi(C)C1=C(C=C(C=C1F)Br)F

Physical and Chemical Properties

Understanding the physical and chemical properties of (4-Bromo-2,6-difluorophenyl)trimethylsilane is essential for predicting its behavior in chemical reactions and determining appropriate handling procedures. These properties also influence its potential applications in organic synthesis and other fields.

Fundamental Properties

The fundamental physical and chemical properties of the compound are summarized in Table 2, providing a comprehensive overview of its characteristics.

Table 2: Physical and Chemical Properties of (4-Bromo-2,6-difluorophenyl)trimethylsilane

PropertyValue
Molecular Weight265.17 g/mol
Exact Mass263.978
Physical StateNot specified in sources
LogP3.27250
Melting PointNot specified in sources
Boiling PointNot specified in sources
SolubilityNot specified in sources

The compound has a molecular weight of 265.17 g/mol, which positions it within a range commonly observed for synthetic building blocks used in medicinal chemistry and materials science . The LogP value of 3.27250 indicates moderate lipophilicity, suggesting potential membrane permeability that could be relevant for biological applications or pharmaceutical development .

Synthesis Methodologies

The synthesis of (4-Bromo-2,6-difluorophenyl)trimethylsilane typically involves specific reaction conditions and precursors to achieve the desired substitution pattern and structural integrity.

Standard Synthetic Pathway

The primary synthetic route for (4-Bromo-2,6-difluorophenyl)trimethylsilane involves the reaction of a suitable precursor, such as 4-bromo-2,6-difluoroaniline, with trimethylsilyl chloride in the presence of a base. This reaction is conducted under anhydrous conditions to prevent hydrolysis, which is crucial for maintaining the integrity of the silicon-carbon bond formation.

The general reaction scheme can be represented as:

4-bromo-2,6-difluoroaniline + (CH3)3SiCl + Base → (4-Bromo-2,6-difluorophenyl)trimethylsilane + Base·HCl

This silylation reaction requires careful temperature control and moisture exclusion to ensure high yields and product purity. The choice of base is also critical, with strong, non-nucleophilic bases typically preferred to facilitate the deprotonation step without competing with the silylation reaction.

Advanced Synthetic Approaches

Recent research has focused on optimizing the synthetic pathways for (4-Bromo-2,6-difluorophenyl)trimethylsilane. Continuous flow processes have been explored as an alternative to traditional batch reactions, offering potential advantages in terms of reaction efficiency, control over reaction conditions, and scalability.

These advanced approaches aim to address challenges in the traditional synthesis, such as:

  • Improving yield and selectivity

  • Reducing reaction time

  • Enhancing reproducibility

  • Facilitating scale-up for industrial applications

  • Minimizing waste and environmental impact

The development of these improved synthetic methodologies reflects the compound's importance as a valuable building block in organic synthesis.

Applications in Organic Synthesis

(4-Bromo-2,6-difluorophenyl)trimethylsilane serves as a versatile synthetic intermediate in various chemical transformations, contributing to the development of complex organic molecules with potential applications in pharmaceutical, agrochemical, and materials science.

Cross-Coupling Reactions

The compound's unique substitution pattern makes it particularly valuable in cross-coupling reactions. The presence of the bromine atom at the para position provides a reactive site for palladium-catalyzed transformations, such as Suzuki, Negishi, or Heck reactions. These reactions enable the formation of new carbon-carbon bonds, facilitating the construction of more complex molecular architectures.

The fluorine substituents at the ortho positions offer additional benefits in these transformations:

  • Modulating the electronic properties of the aromatic ring

  • Influencing the regioselectivity of subsequent reactions

  • Potentially enhancing the bioavailability and metabolic stability of the final products

Silicon-Based Transformations

The trimethylsilyl group itself is a versatile functional handle that can participate in various transformations. Silicon-based chemistry offers unique opportunities for selective modifications, including:

  • Protodesilylation reactions to generate specifically substituted aromatics

  • Fleming-Tamao oxidation to introduce oxygen functionality

  • Silicon-directed metalation for regioselective functionalization

  • Transformation to boronic acid derivatives for further coupling reactions

These silicon-specific transformations add to the compound's utility as a building block in divergent synthesis strategies.

Research Findings on Reactivity and Behavior

Scientific investigations into (4-Bromo-2,6-difluorophenyl)trimethylsilane have revealed important insights about its chemical behavior and potential applications in synthetic chemistry.

Structure-Reactivity Relationships

The choice of halogen substituent significantly affects the compound's reactivity and selectivity in chemical transformations. Comparative studies between various halogenated trimethylsilyl compounds have revealed that:

  • The electronic properties of the halogen (F vs. Br) influence the site of metalation

  • Steric considerations play a crucial role in determining reaction pathways

  • The combined electronic and steric effects can be fine-tuned for specific synthetic applications

These structure-reactivity relationships provide valuable guidance for synthetic chemists seeking to utilize (4-Bromo-2,6-difluorophenyl)trimethylsilane as a building block in their research.

Comparison with Structurally Related Compounds

Understanding how (4-Bromo-2,6-difluorophenyl)trimethylsilane compares to structurally related compounds provides context for its unique properties and applications in organic synthesis.

Halogen Variation Effects

Changing the identity, position, or number of halogen substituents on the phenyl ring significantly impacts the compound's properties and reactivity patterns. Table 3 illustrates the comparison between (4-Bromo-2,6-difluorophenyl)trimethylsilane and related compounds.

Table 3: Comparison of (4-Bromo-2,6-difluorophenyl)trimethylsilane with Related Compounds

CompoundDistinctive FeaturesNotable Differences
(4-Bromo-2,6-difluorophenyl)trimethylsilaneBromine at para position, fluorines at ortho positionsSubject of current analysis
(2,6-Difluorophenyl)trimethylsilaneLacks bromine, has hydrogen at para positionShows 99.6:0.4 ortho:meta selectivity in metalation reactions
(2,6-Difluorophenyl)triethylsilaneLarger silyl group, lacks bromineShows 98:2 ortho:meta selectivity in metalation
(2,6-Difluorophenyl)triisopropylsilaneEven larger silyl group, lacks bromineShows 95:5 ortho:meta selectivity in metalation
(2-Bromo-6-fluorophenyl)triethylsilaneAsymmetric halogen patternShows 84:16 "ortho"/"meta" metalation ratio

This comparison highlights how subtle structural variations can lead to significant differences in chemical behavior, particularly in metalation reactions where regioselectivity is influenced by the electronic and steric properties of the substituents .

Silicon Group Variations

The nature of the silicon group also influences the compound's properties and reactivity. While (4-Bromo-2,6-difluorophenyl)trimethylsilane features a trimethylsilyl group, related compounds with triethylsilyl or triisopropylsilyl groups show progressively decreasing selectivity in metalation reactions, illustrating the impact of steric bulk on reactivity patterns .

This structure-reactivity relationship provides valuable insights for synthetic chemists seeking to fine-tune the properties of organosilicon compounds for specific applications.

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